16-Epivoacarpine

Description

Properties

IUPAC Name |

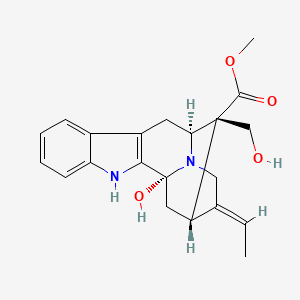

methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-12-10-23-17-8-14-13-6-4-5-7-16(13)22-18(14)21(23,26)9-15(12)20(17,11-24)19(25)27-2/h3-7,15,17,22,24,26H,8-11H2,1-2H3/b12-3-/t15-,17-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROBSNVANUBAJZ-LWKNIGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC4=C(C2(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3CC4=C([C@@]2(C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

16-Epivoacarpine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the indole alkaloid 16-Epivoacarpine. The information is compiled to assist researchers and professionals in the fields of phytochemistry, pharmacology, and drug development in understanding the procurement and purification of this compound for further investigation.

Natural Sources of this compound

This compound is a sarpagine-type monoterpenoid indole alkaloid. While it is considered a minor alkaloid, it has been identified in plant species from the Apocynaceae and Gelsemiaceae families. The primary reported natural sources include:

-

Gelsemium elegans : This plant is a significant source of various indole alkaloids, and this compound has been identified as one of its constituents.

-

Tabernaemontana divaricata : This species is known to produce a wide array of indole alkaloids. Notably, it contains 16-epi-affinine, a structurally analogous compound, suggesting the potential co-occurrence of this compound.

While Voacanga africana is a rich source of related iboga-type alkaloids like voacangine and voacamine, the presence of this compound in this species is not as well-documented.

Quantitative Data on Related Alkaloids

Specific yield data for the isolation of this compound is scarce in publicly available literature, likely due to its status as a minor alkaloid. However, to provide a contextual framework for expected yields from related plant sources, the following table summarizes quantitative data for the major alkaloids isolated from Voacanga africana root bark.

| Alkaloid | Plant Source | Part Used | Extraction Method | Yield (% of dry weight) | Reference |

| Voacangine | Voacanga africana | Root Bark | Acetone-based extraction | ~0.8% | [1] |

| Voacamine & Voacamidine (dimers) | Voacanga africana | Root Bark | Acetone-based extraction | ~3.7% | [1] |

Experimental Protocols: Isolation of Indole Alkaloids

The following is a generalized protocol for the extraction and isolation of indole alkaloids from plant material, adapted from methodologies reported for Tabernaemontana divaricata and Voacanga africana. This protocol can serve as a foundational procedure for the targeted isolation of this compound.

Extraction

-

Plant Material Preparation : Air-dry the plant material (e.g., leaves, stem bark, or root bark) and grind it into a fine powder.

-

Maceration : Macerate the powdered plant material in methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours) to ensure thorough extraction of alkaloids.

-

Filtration and Concentration : Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning

-

Acidification : Dissolve the crude extract in a 0.5% hydrochloric acid (HCl) solution.

-

Defatting : Partition the acidic solution against a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. Discard the organic layer.

-

Basification : Adjust the pH of the aqueous layer to 8-9 with a 15% ammonia solution (NH₄OH).

-

Extraction of Alkaloid Fraction : Extract the basified aqueous solution with a chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Concentration : Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification

-

Column Chromatography (CC) : Subject the crude alkaloid extract to column chromatography on silica gel.

-

Stationary Phase : Silica gel (70-230 mesh).

-

Mobile Phase : A gradient system of increasing polarity, for example, a chloroform-acetone (CHCl₃-Me₂CO) gradient from 1:0 to 1:1 (v/v).

-

-

Fraction Collection and Analysis : Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent and visualization under UV light.

-

Further Purification : Combine fractions containing the target compound (as indicated by TLC comparison with a standard, if available) and subject them to further purification steps. This may include:

-

Preparative Thin-Layer Chromatography (pTLC) : For the separation of minor, closely related alkaloids.

-

Sephadex LH-20 Column Chromatography : For size-exclusion chromatography to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC) : For final purification to achieve high purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is often employed.

-

Visualizations

General Workflow for Alkaloid Isolation

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Neuroprotection

While the specific signaling pathway of this compound is not yet fully elucidated, sarpagine-type alkaloids are known to exhibit neuroprotective effects. A plausible mechanism involves the modulation of neurotransmitter systems, such as the inhibition of acetylcholinesterase (AChE), which would increase the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is a common mechanism for compounds investigated for the treatment of neurodegenerative diseases.

Caption: Hypothetical neuroprotective signaling pathway of this compound.

References

Physical and chemical properties of 16-Epivoacarpine

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epivoacarpine is a naturally occurring indole alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and an exploration of its biological activities. The information is curated to support research, drug discovery, and development activities involving this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][3] |

| Molecular Weight | 368.43 g/mol | [1][3] |

| CAS Number | 114027-38-2 | [3][4] |

| IUPAC Name | methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate | [3] |

| Physical Description | Powder | [1][2] |

| Source | Gelsemium elegans | [2][5] |

Solubility

This compound exhibits solubility in a range of organic solvents. This information is critical for its extraction, purification, and formulation for biological assays.

| Solvent | Solubility | Notes |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Acetone | Soluble | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (6.79 mM) | Clear solution.[5] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.79 mM) | Clear solution.[5] |

Storage and Stability

For long-term preservation of its chemical integrity, this compound powder should be stored at -20°C for up to three years.[4] In solvent, stock solutions should be stored at -80°C for up to one year.[4]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While raw spectral data is often proprietary, representative data can be accessed through some suppliers and literature. Its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Mass Spectrometry (MS): The exact mass of this compound is 368.17360725 Da.[3]

-

¹H NMR and ¹³C NMR: Detailed proton and carbon NMR data are used to confirm the complex polycyclic structure and stereochemistry of the molecule.

Experimental Protocols

Isolation and Purification of this compound from Gelsemium elegans

The isolation of this compound and other alkaloids from Gelsemium elegans is a multi-step process involving extraction and chromatographic separation.

Workflow for Alkaloid Isolation:

References

- 1. 16-epi-Voacarpine - CD BioGlyco [bioglyco.com]

- 2. This compound | CAS:114027-38-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | C21H24N2O4 | CID 13946382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|TN1192|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Biological Profile of 16-Epivoacarpine: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the request for an in-depth overview of the in vitro biological screening of 16-Epivoacarpine. Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is a significant lack of detailed in vitro biological screening data specifically for this compound. While the compound is a known natural alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans[1], and is commercially available for research purposes, extensive studies detailing its broad biological activities through systematic in vitro screening are not present in the accessible literature.

This document summarizes the limited available information regarding the biological activities of this compound and related compounds, highlighting the current gaps in knowledge. Due to the absence of quantitative data, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as per the initial request is not feasible for this compound itself.

Known Biological Activities of this compound

Information on the specific in vitro biological activities of this compound is sparse and largely qualitative. The available data points to two potential areas of biological function:

-

Antimicrobial Properties: One supplier of the compound notes that 16-epi-Voacarpine is an antimicrobial protonated indole alkaloid.[2] However, the source does not provide specific data, such as Minimum Inhibitory Concentration (MIC) values against particular microbial strains, nor does it detail the experimental methodology used to determine this activity.

-

Neurological Activity: A technical description of this compound states that its mode of action involves the modulation of muscarinic receptors, where it may act as a partial agonist or antagonist.[3] This suggests a potential role in influencing cholinergic neurotransmission pathways.[3] Again, this information is not accompanied by quantitative data from receptor binding assays (e.g., Ki or IC50 values) or functional assays.

Context from Related Alkaloids

While data on this compound is lacking, studies on other alkaloids from the same plant, Gelsemium elegans, and the related genus Voacanga, provide context on the potential biological activities for this class of compounds. It is crucial to note that the following findings do not apply to this compound but may inform future research directions.

Cytotoxic Activity of Gelsemium elegans Alkaloids

Several studies have investigated the anti-proliferative and cytotoxic effects of other alkaloids isolated from Gelsemium elegans. For instance, koumine, gelsemine, and gelsenicine have been shown to significantly inhibit the proliferation of HepG2 (human liver cancer) cells in vitro.[3] The mechanism for gelsenicine was linked to cell cycle arrest at the S phase and the activation of caspases 3, 8, and 9, indicating an apoptotic pathway.[3]

Another study evaluated the cytotoxic effects of 14 different Gelsemium alkaloids on the A431 human epidermoid carcinoma cell line.[4] Gelsedine-type alkaloids, such as 14-acetoxygelsenicine, 14,15-dihydroxygelsenicine, gelsedine, and gelsemicine, demonstrated potent cytotoxic effects.[4]

Antimicrobial and Anti-Onchocercal Activities of Voacanga africana Alkaloids

Voacanga africana is another plant source of related indole alkaloids. Ethanolic extracts of the mesocarp and seeds of V. africana have demonstrated broad-spectrum antimicrobial activity against bacteria such as Escherichia coli, Serratia marcescens, and Staphylococcus aureus, as well as various fungi.[4][5] These activities are attributed to the presence of alkaloids and other phytochemicals.[5]

Furthermore, specific alkaloids isolated from V. africana, namely voacangine and voacamine, have shown dose-dependent inhibitory activity against the microfilariae and adult male worms of Onchocerca ochengi, the causative agent of river blindness.[6][7]

Experimental Protocols and Methodologies

The absence of detailed published studies on the in vitro screening of this compound means that specific experimental protocols for this compound cannot be provided. However, for researchers interested in investigating the biological activities of this compound, standard methodologies for the assays mentioned in the context of related alkaloids are well-established.

A generalized workflow for initiating the in vitro screening of a novel natural product like this compound is presented below.

Signaling Pathways

Given the mention of muscarinic receptor modulation, a logical starting point for investigating the signaling pathways affected by this compound would be the canonical pathways downstream of these G-protein coupled receptors (GPCRs). However, without experimental data, any depiction of a signaling pathway for this compound would be purely speculative.

For illustrative purposes, a simplified diagram of the general signaling cascade initiated by the activation of Gq-coupled muscarinic receptors (e.g., M1, M3, M5) is provided below. This is a hypothetical pathway in the context of this compound and would require experimental validation.

Conclusion and Future Directions

For researchers and drug development professionals, this represents a significant knowledge gap and an opportunity for novel research. A systematic in vitro screening of this compound is warranted to elucidate its biological activity profile. Such studies should include:

-

Broad-spectrum antimicrobial screening against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity screening against a diverse panel of cancer and non-cancer cell lines.

-

Receptor profiling , particularly against the different subtypes of muscarinic acetylcholine receptors, to confirm and quantify its modulatory effects.

-

Enzyme inhibition assays against a panel of common drug-metabolizing enzymes to assess potential for drug-drug interactions.

The generation of such data would be invaluable in determining the potential of this compound as a lead compound for therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 16-epi-Voacarpine - CD BioGlyco [bioglyco.com]

- 3. This compound | 114027-38-2 | PEA02738 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. mdpi.com [mdpi.com]

- 7. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

Preliminary Cytotoxicity Assessment of 16-Epivoacarpine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epivoacarpine is a natural alkaloid compound found in plants of the Gelsemium and Voacanga genera. While related alkaloids from these plants have demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific cytotoxic assessment of this compound. To date, no detailed experimental studies providing quantitative data on its cytotoxic effects, the cell lines it has been tested against, or its mechanism of action have been published. This guide summarizes the current state of knowledge and highlights the absence of critical data required for a thorough preliminary cytotoxicity assessment.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Alkaloids isolated from various plant species have shown promise as cytotoxic agents, often exerting their effects through the induction of apoptosis or the disruption of key cellular processes. This compound, an alkaloid identified in species such as Gelsemium elegans, belongs to a class of compounds that have attracted interest for their potential biological activities. However, despite the cytotoxic potential observed in structurally similar alkaloids, specific data on this compound is conspicuously absent from the current body of scientific literature.

Current State of Research

A thorough search of scientific databases for studies on the cytotoxicity of this compound has yielded no specific results. While research on the parent plant, Gelsemium elegans, has shown that various extracts and isolated alkaloids possess cytotoxic properties, these studies do not provide specific data for this compound. Similarly, studies on related voacarpine alkaloids have demonstrated anticancer and pro-apoptotic effects, but this information cannot be directly extrapolated to this compound without dedicated experimental validation.

Table 1: Summary of Available Information for this compound Cytotoxicity

| Data Point | Finding |

| IC50 Values | No data available. |

| Tested Cell Lines | No data available. |

| Mechanism of Action | No data available. |

| Signaling Pathway Involvement | No data available. |

Proposed Future Experimental Workflow

Given the lack of available data, a systematic investigation into the cytotoxicity of this compound is warranted. The following experimental workflow is proposed as a foundational approach to bridge this knowledge gap.

Caption: Proposed experimental workflow for the preliminary cytotoxicity assessment of this compound.

Conclusion

The preliminary cytotoxicity assessment of this compound is currently hindered by a complete lack of published experimental data. While the chemical's existence as a natural product is documented, its biological activity, particularly its potential as a cytotoxic agent, remains unexplored. The scientific community, including researchers in natural product chemistry, pharmacology, and drug development, is encouraged to undertake the necessary studies to characterize the cytotoxic profile of this compound. Such research is essential to determine if this compound holds any therapeutic promise and to expand our understanding of the pharmacological properties of alkaloids from the Gelsemium and Voacanga genera. Until such data becomes available, no definitive statements can be made regarding the cytotoxicity of this compound.

Uncharted Territory: The Antimicrobial Potential of 16-Epivoacarpine

An In-Depth Review for Researchers and Drug Development Professionals

Executive Summary

While the quest for novel antimicrobial agents continues to be a critical priority in biomedical research, a comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the specific antimicrobial spectrum of activity for 16-Epivoacarpine. An alkaloid isolated from the plant Gelsemium elegans, this compound's direct effects against pathogenic microorganisms have not been quantitatively documented in publicly available research. However, studies on the total alkaloid extracts from Gelsemium elegans provide compelling preliminary evidence that suggests the potential for antimicrobial properties, warranting further investigation into its individual components, including this compound. This guide summarizes the available data on the antimicrobial activity of Gelsemium elegans alkaloids and outlines the standard experimental protocols that would be necessary to elucidate the specific antimicrobial profile of this compound.

Antimicrobial Activity of Gelsemium elegans Alkaloids: A Glimmer of Potential

Research has demonstrated that the total alkaloid extracts from Gelsemium elegans exhibit antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. One study highlighted that the antibacterial efficacy of these extracts is concentration-dependent.[1] The most pronounced inhibitory effect was observed against Listeria monocytogenes.[1]

Furthermore, microscopic examination of bacteria exposed to the alkaloid extracts revealed significant morphological and internal structural changes.[1] Both Staphylococcus aureus and Escherichia coli exhibited alterations to their cellular structure after treatment, suggesting a mechanism of action that may involve disruption of the cell envelope or internal cellular processes.[1]

While these findings are promising, it is crucial to underscore that this activity is attributed to the complex mixture of alkaloids present in the extract and not specifically to this compound. The individual contribution of this compound to this observed antimicrobial effect remains to be determined.

Future Directions: Elucidating the Antimicrobial Spectrum of this compound

To ascertain the specific antimicrobial activity of this compound, a systematic in-vitro evaluation is required. The following experimental workflow outlines the standard methodologies that would be employed in such an investigation.

Experimental Workflow for Antimicrobial Susceptibility Testing

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

A two-fold serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Positive (microorganism with no compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

-

Objective: To determine the lowest concentration of this compound that kills the microorganism.

-

Methodology:

-

Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.

-

The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

The MBC or MFC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

-

Conclusion and Call for Research

The current body of scientific literature does not provide specific data on the antimicrobial spectrum of activity for this compound. However, the demonstrated antibacterial properties of the total alkaloid extracts from Gelsemium elegans strongly suggest that this compound may possess antimicrobial activity. This presents a compelling opportunity for further research. A systematic investigation using the standardized protocols outlined above is necessary to isolate and characterize the potential antimicrobial effects of this compound. Such studies would be a valuable contribution to the field of natural product drug discovery and could potentially lead to the development of new therapeutic agents to combat infectious diseases. Researchers in the fields of natural products chemistry, microbiology, and pharmacology are encouraged to explore this promising, yet uncharacterized, compound.

References

16-Epivoacarpine: A Technical Overview of a Minor Indole Alkaloid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide on 16-Epivoacarpine, a protonated indole alkaloid. Due to the limited availability of specific primary literature on this compound, this paper establishes a framework for its characterization based on its known natural source, Gelsemium elegans, and by drawing parallels with the well-documented discovery and analysis of other monoterpenoid indole alkaloids isolated from the same plant.

Introduction and Discovery Context

This compound is a recognized indole alkaloid with the chemical formula C₂₁H₂₄N₂O₄.[1] It has been reported as a constituent of Gelsemium elegans, a plant known for being a rich reservoir of structurally diverse and biologically active monoterpenoid indole alkaloids.[2][3][4][5][6] These alkaloids are the subject of extensive phytochemical investigation due to their potential pharmacological applications, including anti-inflammatory, analgesic, and antitumor properties.[2][5][6]

The discovery of minor alkaloids like this compound typically occurs during comprehensive phytochemical analyses of plant extracts, where advanced chromatographic and spectroscopic techniques are employed to isolate and identify a wide array of constituents.[1][2][3][7]

Physicochemical and Structural Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₄ | PubChem[1] |

| Molecular Weight | 368.43 g/mol | CD BioGlyco[1] |

| CAS Number | 114027-38-2 | CD BioGlyco[1] |

| IUPAC Name | methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate | PubChem |

| Class | Indole Alkaloid | CD BioGlyco[1] |

| Reported Activity | Antimicrobial | CD BioGlyco[1] |

Table 2: Representative Spectroscopic Data for Structural Elucidation (Hypothetical)

| Technique | Data Type | Expected Observations for an Indole Alkaloid of this Class |

| ¹H-NMR | Chemical Shifts (δ) in ppm | Signals corresponding to aromatic protons on the indole ring, an ethylidene group, methoxy and hydroxymethyl protons, and various aliphatic protons of the polycyclic core. |

| ¹³C-NMR | Chemical Shifts (δ) in ppm | Resonances for sp² carbons of the indole and ethylidene groups, a carbonyl carbon from the ester, and sp³ carbons of the intricate alkaloidal skeleton. |

| Mass Spec. | m/z | A molecular ion peak [M+H]⁺ consistent with the molecular formula. Fragmentation patterns would reveal structural motifs. |

| IR | Wavenumber (cm⁻¹) | Absorption bands indicating N-H and O-H stretching, C=O stretching of the ester, and C=C stretching of the aromatic ring. |

| Optical Rotation | [α]D | A specific rotation value indicating the compound's chiroptical properties. |

Experimental Protocols

The isolation and characterization of a minor alkaloid like this compound from Gelsemium elegans would follow a standardized workflow in natural product chemistry.

General Protocol for Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves of G. elegans) is subjected to extraction with a solvent such as methanol or ethanol.[3]

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., n-hexane) to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform or ethyl acetate.[3]

-

Chromatography: The resulting alkaloid-rich fraction is subjected to multiple rounds of chromatography for separation.

-

Column Chromatography: Initial separation is typically performed on a silica gel or alumina column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC, often on a C18 reversed-phase column, to yield pure compounds.[7]

-

Protocol for Structural Elucidation

The structure of an isolated pure compound is determined using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

NMR Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule and its relative stereochemistry.

-

X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[2]

General Protocol for Antimicrobial Activity Screening

Given that this compound is reported to have antimicrobial properties, a standard assay like the broth microdilution method would be used to quantify its activity.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The purified compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Workflows and Pathways

The following diagrams illustrate the generalized workflows for the discovery and characterization of alkaloids from a natural source.

Conclusion

This compound represents one of the many indole alkaloids found in Gelsemium elegans. While detailed, publicly accessible data on its specific isolation and characterization are sparse, its existence points to the vast chemical diversity within this plant genus. The methodologies and workflows presented here, based on the extensive research on its sister alkaloids, provide a robust framework for the investigation of such minor natural products. Further research to isolate and fully characterize this compound, and to confirm its reported antimicrobial activities, would be a valuable contribution to the field of natural product chemistry and drug discovery.

References

- 1. Isolation of gelsedine-type indole alkaloids from Gelsemium elegans and evaluation of the cytotoxic activity of gelsemium alkaloids for A431 epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gelserancines A–E, monoterpenoid indole alkaloids with unusual skeletons from Gelsemium elegans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

16-Epivoacarpine: An Obscure Member of the Gelsemium Indole Alkaloid Family

Researchers, scientists, and drug development professionals delving into the pharmacology of novel indole alkaloids will find that while 16-Epivoacarpine has been identified as a constituent of the medicinal plant Gelsemium elegans, it remains a largely uncharacterized compound within the scientific literature. Despite a comprehensive search for quantitative data, detailed experimental protocols, and specific signaling pathways, publicly available research on the distinct biological activities of this compound is currently non-existent. This technical guide, therefore, aims to provide a broader context by summarizing the known information about the Gelsemium alkaloid family to which this compound belongs, highlighting the general properties and methodologies employed in the study of these compounds.

Introduction to this compound

This compound is a naturally occurring monoterpenoid indole alkaloid isolated from Gelsemium elegans[1][2]. It belongs to the sarpagine class of alkaloids, which are characterized by a specific polycyclic ring system[1][2][3]. While its chemical structure has been elucidated, its biological functions and potential therapeutic applications are yet to be investigated in detail.

The Broader Context: Gelsemium elegans Alkaloids

Gelsemium elegans is a well-known plant in traditional medicine, containing a wide array of over 100 distinct indole alkaloids. These alkaloids are broadly categorized into several types, including gelsedine, gelsemine, humantenine, koumine, sarpagine, and yohimbane types[1][2]. The pharmacological effects of the total alkaloid extract and some of its major components, such as gelsemine and koumine, have been more extensively studied. These studies reveal a range of biological activities, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties[4].

It is crucial to note that many Gelsemium alkaloids are highly toxic, and the therapeutic dose is often close to the toxic dose[4]. The toxicity is primarily attributed to alkaloids like gelsenicine[5].

General Biological Activities of Gelsemium Alkaloids (Quantitative Data Summary)

Due to the absence of specific data for this compound, the following table summarizes quantitative data found for other prominent Gelsemium alkaloids and the total alkaloid extract to provide a contextual understanding.

| Alkaloid/Extract | Activity | Assay | Results | Reference |

| Koumine | Anti-tumor | In vivo (H22 mouse liver cancer model) | Demonstrated anti-tumor effects | [4] |

| Gelsemine | Anti-tumor | In vivo (H22 mouse liver cancer model) | Demonstrated anti-tumor effects | [4] |

| (4R)-19-oxo-gelsevirine N4-oxide | Anti-inflammatory | Nitric oxide production in LPS-induced RAW 264.7 cells | IC50: 6.18 ± 1.07 μM | [6] |

| 10,11-dimethoxy-N1-demethoxy-gelsemamide | Anti-inflammatory | Nitric oxide production in LPS-induced RAW 264.7 cells | IC50: 12.2 ± 1.02 μM | [6] |

| Total Alkaloids of G. elegans | Toxicity | Acute toxicity in mice (intraperitoneal injection) | LD50 values for gelsedine- and humantenine-type alkaloids are < 10 mg/kg | [5] |

| Koumine | Inhibition of Glycine Receptors (α1 subunit) | Electrophysiological recordings | IC50: 31.5 ± 1.7 μM | [7] |

| Gelsevirine | Inhibition of Glycine Receptors (α1 subunit) | Electrophysiological recordings | IC50: 40.6 ± 8.2 μM | [7] |

General Experimental Protocols for Gelsemium Alkaloids

Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly employed in the study of alkaloids from Gelsemium elegans and can be considered as a general framework for future research on this compound.

Isolation and Characterization of Alkaloids

A standard protocol for the isolation of alkaloids from Gelsemium elegans involves:

-

Extraction: The plant material (e.g., roots, stems, leaves) is dried, powdered, and extracted with a solvent such as 95% ethanol[8].

-

Acid-Base Extraction: The crude extract is subjected to a conventional acid-base extraction to separate the alkaloidal fraction.

-

Chromatography: The alkaloidal fraction is further purified using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[8].

In Vitro Cytotoxicity Assays

To assess the anti-tumor potential of the alkaloids, the following protocol is often used:

-

Cell Lines: A panel of human cancer cell lines (e.g., non-small-cell lung cancer cell lines) is used[8].

-

Cell Culture: The cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: The cytotoxic activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vivo Tumor Models

Animal models are used to evaluate the in vivo anti-tumor efficacy:

-

Animal Model: A common model is the H22 mouse liver cancer model, where tumor-bearing animals are established by inoculating H22 cells[4].

-

Treatment: The animals are treated with the test compounds (e.g., koumine, gelsemine) via a specific route of administration (e.g., intraperitoneal injection) for a defined period.

-

Evaluation: The anti-tumor effect is assessed by measuring tumor volume and weight, and by observing the survival rate of the animals.

Visualization of Gelsemium Alkaloid Classification

As no specific signaling pathways for this compound have been identified, the following diagram illustrates the structural classification of the major indole alkaloids found in Gelsemium elegans.

Figure 1. Classification of major indole alkaloids from Gelsemium elegans.

Conclusion and Future Directions

This compound represents a knowledge gap in the otherwise extensively studied family of Gelsemium alkaloids. While its structural classification as a sarpagine-type alkaloid provides a starting point, dedicated research is imperative to uncover its pharmacological profile. Future studies should focus on the isolation of sufficient quantities of this compound to enable a comprehensive evaluation of its biological activities, including its cytotoxic, anti-inflammatory, and neuroactive potential. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining its potential for drug development. Until such studies are conducted, this compound will remain an enigmatic member of this potent class of natural products.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Voacanga Alkaloids in Cancer Cell Line Research

Disclaimer: Extensive literature searches did not yield any specific data on the application of 16-Epivoacarpine in cancer cell line research. Therefore, these application notes and protocols are based on studies of structurally related indole alkaloids isolated from the Voacanga genus, such as voacamine, voacangine, and others. These notes are intended to serve as a general guide and a template for potential research on this compound, but specific experimental conditions would need to be optimized.

Introduction to Voacanga Alkaloids in Cancer Research

Alkaloids derived from plants of the Voacanga genus have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. These natural compounds, including voacamine, voacangine, vobasine, and tabersonine, represent a promising area for anticancer drug discovery.[1][2][3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][5] Voacamine, for instance, has been shown to enhance the cytotoxic effect of doxorubicin in multidrug-resistant tumor cells.[6][7] Voacangine has been reported to inhibit the proliferation of human oral cancer cells by inducing G2/M cell cycle arrest and apoptosis through the PI3K/AKT signaling pathway.[4][5]

Quantitative Data: Cytotoxicity of Voacanga Alkaloids

The following table summarizes the cytotoxic activities (IC50 values) of various Voacanga alkaloids against different human cancer cell lines. This data is compiled from multiple studies and illustrates the potential anticancer efficacy of this class of compounds.

| Alkaloid | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Voacamine | HEPG-2 | Liver Cancer | Varies | [8] |

| A375 | Melanoma | Varies | [8] | |

| MDA-MB-231 | Breast Cancer | Varies | [8] | |

| SH-SY5Y | Neuroblastoma | Varies | [8] | |

| CT26 | Colorectal Carcinoma | Varies | [8] | |

| Voacangine | SCC-1 | Oral Cancer | 9 | [4] |

| HUVECs | Endothelial Cells | 18 | [9] | |

| HeLa | Cervical Cancer | 23 | [9] | |

| CHANG | Liver Cells | 26 | [9] | |

| HT1080 | Fibrosarcoma | 33 | [9] | |

| THP-1 | Leukemia | 61.4 | [10] | |

| 19-epi-Voacristine | HEPG-2 | Liver Cancer | Varies | [1][8] |

| A375 | Melanoma | Varies | [1][8] | |

| MDA-MB-231 | Breast Cancer | Varies | [1][8] | |

| SH-SY5Y | Neuroblastoma | Varies | [1][8] | |

| CT26 | Colorectal Carcinoma | Varies | [1][8] | |

| Tabersonine | Various (10 types) | Human Cancer | 4.8 - 22.5 µg/mL | [2][11] |

| 5,6-dioxo-11-hydroxy voacangine | MDA-MB-231 | Breast Cancer | 2.19 | [10] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anticancer effects of Voacanga alkaloids. These should be adapted and optimized for the specific compound and cell lines under investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., SCC-1, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Voacanga alkaloid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the Voacanga alkaloid in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Voacanga alkaloid

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the Voacanga alkaloid at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Voacanga alkaloid

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the Voacanga alkaloid at various concentrations for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways, such as PI3K/AKT.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Evaluating Anticancer Activity

Caption: General experimental workflow for assessing the anticancer properties of a novel compound.

Postulated Signaling Pathway for Voacangine-Induced Apoptosis

Caption: Voacangine inhibits the PI3K/AKT pathway, leading to apoptosis in cancer cells.

References

- 1. Cytotoxic monoterpenoid indole alkaloids isolated from the barks of Voacanga africana Staph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.ug.edu.gh [pure.ug.edu.gh]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of Voacangine against human oral cancer cells is due to G2/M cell cycle arrest, ROS-mediated cell death and inhibition of PI3K/AKT signalling pathway. | Semantic Scholar [semanticscholar.org]

- 6. Voacamine: Alkaloid with its essential dimeric units to reverse tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. tandfonline.com [tandfonline.com]

- 9. US20170239266A1 - Pharmaceutical compositions for inhibiting angiogenesis comprising plant-derived natural compound - Google Patents [patents.google.com]

- 10. journals.ekb.eg [journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 16-Epivoacarpine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 16-Epivoacarpine, an indole alkaloid, is a compound of interest for its potential therapeutic properties. Indole alkaloids, a diverse class of natural products, have shown a range of biological activities, including anti-inflammatory effects. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of this compound in vitro.

The proposed assays will investigate the effect of this compound on key inflammatory mediators and signaling pathways in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells are a widely used and well-established model for studying inflammation in vitro. Upon stimulation with LPS, an endotoxin from Gram-negative bacteria, these cells produce a variety of pro-inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the increased expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

These application notes will detail the experimental procedures to:

-

Assess the cytotoxicity of this compound.

-

Quantify the inhibition of nitric oxide production.

-

Measure the reduction in pro-inflammatory cytokine secretion.

-

Analyze the expression of iNOS and COX-2 proteins.

-

Investigate the modulation of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (untreated) | - | ||

| LPS (1 µg/mL) | - | 0 | |

| LPS + this compound | 1 | ||

| LPS + this compound | 5 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + Positive Control (e.g., L-NMMA) |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (untreated) | - | |||

| LPS (1 µg/mL) | - | |||

| LPS + this compound | 1 | |||

| LPS + this compound | 5 | |||

| LPS + this compound | 10 | |||

| LPS + this compound | 25 | |||

| LPS + Positive Control (e.g., Dexamethasone) |

Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression

| Treatment | Concentration (µM) | Relative iNOS Expression (normalized to β-actin) | Relative COX-2 Expression (normalized to β-actin) |

| Control (untreated) | - | ||

| LPS (1 µg/mL) | - | ||

| LPS + this compound | 1 | ||

| LPS + this compound | 5 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + Positive Control (e.g., Dexamethasone) |

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a suitable model for these assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

-

Principle: The mitochondrial-dependent reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan is used to measure cell viability.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well and incubate for 12 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Principle: A sandwich ELISA is used to capture and detect the cytokines of interest with high specificity.

-

Procedure:

-

Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.

-

Briefly, the supernatant is added to wells pre-coated with a capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colored product, and the reaction is stopped. The absorbance is read at 450 nm.

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of iNOS and COX-2 in cell lysates.

-

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.

-

After the desired incubation time (e.g., 18-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anti-inflammatory Assays

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Simplified LPS-induced Pro-inflammatory Signaling Pathway

Caption: Potential targets of this compound in the LPS-induced inflammatory pathway.

Investigating Effects on Signaling Pathways

To further elucidate the mechanism of action of this compound, its effects on the NF-κB and MAPK signaling pathways can be investigated.

NF-κB Pathway Analysis

-

Phosphorylation of IκBα: Pre-treat cells with this compound and stimulate with LPS for a short duration (e.g., 15-30 minutes). Analyze the phosphorylation of IκBα by Western blot using an anti-phospho-IκBα antibody. Inhibition of IκBα phosphorylation would suggest that this compound acts upstream in the NF-κB pathway.

-

Nuclear Translocation of p65: Treat cells as above. Separate the nuclear and cytosolic fractions of the cell lysates. Analyze the levels of the p65 subunit of NF-κB in each fraction by Western blot. A decrease in nuclear p65 with a corresponding increase in cytosolic p65 would indicate that this compound inhibits NF-κB translocation.

MAPK Pathway Analysis

-

Phosphorylation of p38, ERK, and JNK: Pre-treat cells with this compound and stimulate with LPS for a short duration (e.g., 15-60 minutes). Analyze the phosphorylation of p38, ERK, and JNK MAPKs by Western blot using phospho-specific antibodies. Inhibition of the phosphorylation of one or more of these MAPKs would indicate the involvement of these pathways in the anti-inflammatory action of this compound.

By following these detailed protocols, researchers can systematically evaluate the anti-inflammatory properties of this compound and gain insights into its potential mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent.

Application Notes and Protocols for Investigating the Analgesic Effects of 16-Epivoacarpine In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction:

16-Epivoacarpine is a novel compound under investigation for its potential analgesic properties. These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy in rodent models of pain. The protocols detailed herein describe standardized methods for assessing thermal and chemical nociception, which are crucial for characterizing the analgesic profile of a test compound. Furthermore, a hypothetical signaling pathway is proposed to guide mechanistic studies.

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Thermal Pain Response in the Hot Plate Test

| Treatment Group | Dose (mg/kg) | Latency to Paw Licking (seconds) | Latency to Jumping (seconds) |

| Vehicle Control | - | ||

| This compound | |||

| This compound | |||

| This compound | |||

| Positive Control (e.g., Morphine) |

Table 2: Effect of this compound on Thermal Pain Response in the Tail-Flick Test

| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds) |

| Vehicle Control | - | |

| This compound | ||

| This compound | ||

| This compound | ||

| Positive Control (e.g., Morphine) |

Table 3: Effect of this compound on Chemically-Induced Pain in the Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Number of Writhing Responses |

| Vehicle Control | - | |

| This compound | ||

| This compound | ||

| This compound | ||

| Positive Control (e.g., Aspirin) |

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics against thermal pain.[1] The test measures the latency of a rodent to exhibit a pain response when placed on a heated surface.[1][2]

Materials:

-

Hot plate apparatus with adjustable temperature control.[2]

-

Transparent glass cylinder to confine the animal on the hot plate.[1]

-

Stopwatch.

-

Experimental animals (mice or rats).

-

This compound, vehicle, and positive control substance.

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[2]

-

Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 52°C and 55°C.[2][3]

-

Baseline Latency: Gently place each animal on the hot plate within the glass cylinder and start the stopwatch. Record the time it takes for the animal to exhibit a nocifensive response, such as paw licking or jumping.[1][2] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) to the animals via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency as described in step 3.

-

Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle control groups.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to thermal pain and is effective for evaluating centrally acting analgesics.[4] The latency to withdraw the tail from a heat source is measured.[4]

Materials:

-

Tail-flick apparatus with a radiant heat source or a thermostatically controlled water bath.[4][5]

-

Animal restrainer.[6]

-

Stopwatch.[7]

-

Experimental animals (mice or rats).

-

This compound, vehicle, and positive control substance.

Procedure:

-

Acclimatization: Acclimate the animals to the testing environment and handling for at least 30 minutes prior to the experiment.[7] It is also beneficial to accustom the animals to the restrainer.[6][8]

-

Restraint: Gently place the animal in the restrainer, leaving the tail exposed.[7]

-

Baseline Latency:

-

Radiant Heat Method: Focus the radiant heat source on a specific portion of the animal's tail and start the timer.[4]

-

Hot Water Method: Immerse the distal part of the tail into a water bath maintained at a constant temperature (e.g., 50-55°C).[5] Record the time it takes for the animal to flick its tail away from the heat source.[4] A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.[7]

-

-

Drug Administration: Administer this compound, vehicle, or a positive control to the animals.

-

Post-Treatment Latency: At specified intervals after drug administration, repeat the latency measurement as described in step 3.

-

Data Analysis: An increase in the tail-flick latency in the drug-treated groups compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical pain model used to screen for peripheral analgesic activity.[9] An intraperitoneal injection of an irritant, such as acetic acid, induces characteristic abdominal constrictions and stretching behaviors (writhing).[9]

Materials:

-

Dilute acetic acid solution (e.g., 0.6% in saline).

-

Observation chambers.

-

Stopwatch.

-

Experimental animals (mice).

-

This compound, vehicle, and positive control substance.

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing environment.

-

Drug Administration: Administer this compound, vehicle, or a positive control (e.g., a non-steroidal anti-inflammatory drug) to the animals.

-

Induction of Writhing: After a predetermined absorption time for the administered drug (e.g., 30 minutes), inject the dilute acetic acid solution intraperitoneally.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.

-

Data Collection: Count the number of writhing responses (characterized by abdominal muscle contraction and extension of the hind limbs) for a set period, typically 15-30 minutes.[9]

-

Data Analysis: A significant reduction in the number of writhes in the drug-treated groups compared to the vehicle control group indicates a peripheral analgesic effect.

Visualizations

Caption: General experimental workflow for in vivo analgesic assays.

Caption: Hypothetical signaling cascade for this compound's analgesic effect.

References

- 1. Hot plate test - Wikipedia [en.wikipedia.org]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 4. Tail flick test - Wikipedia [en.wikipedia.org]

- 5. conductscience.com [conductscience.com]

- 6. protocols.io [protocols.io]

- 7. Tail-flick test [protocols.io]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 16-Epivoacarpine as an Immunomodulatory Agent In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 16-Epivoacarpine as a potential immunomodulatory agent. Detailed protocols are presented for key assays to assess its effects on lymphocyte proliferation, cytokine production, and the activation of the NF-κB signaling pathway. This document is intended to equip researchers with the necessary methodologies to investigate the immunomodulatory profile of this compound and similar novel compounds.

Introduction to Immunomodulation and this compound

The immune system is a complex network of cells and soluble factors that protect the host from pathogens and malignant cells.[1] Immunomodulatory agents are substances that can either enhance or suppress the immune response and are of significant interest in the development of new therapies for a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases.[2][3] In vitro assays are crucial first steps in identifying and characterizing the immunomodulatory properties of novel compounds.[4]

This compound is a novel alkaloid with a structure that suggests potential biological activity. Preliminary screening of this compound is essential to determine its effects on key immune cell functions. This document outlines a panel of in vitro assays to characterize the immunomodulatory potential of this compound.

Data Presentation: Hypothetical In Vitro Effects of this compound

The following tables present hypothetical data to illustrate the potential immunomodulatory effects of this compound as determined by the protocols outlined in this document.

Table 1: Effect of this compound on Lymphocyte Proliferation

| Concentration (µM) | Proliferation Index (Stimulated T cells) | Proliferation Index (Unstimulated T cells) |

| 0 (Vehicle Control) | 100 ± 8.5 | 1.2 ± 0.3 |

| 0.1 | 115 ± 9.2 | 1.3 ± 0.4 |

| 1 | 142 ± 11.5 | 1.5 ± 0.5 |

| 10 | 85 ± 7.9 | 1.1 ± 0.2 |

| 100 | 45 ± 5.1** | 0.9 ± 0.3 |

*p < 0.05, **p < 0.01 compared to vehicle control in stimulated cells. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cytokine Production by Activated T-cells

| Concentration (µM) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |

| 0 (Vehicle Control) | 1250 ± 110 | 850 ± 75 | 250 ± 30 |

| 0.1 | 1380 ± 125 | 910 ± 80 | 260 ± 32 |

| 1 | 1620 ± 140 | 1050 ± 95 | 240 ± 28 |

| 10 | 980 ± 90 | 650 ± 60 | 450 ± 45* |

| 100 | 550 ± 50 | 320 ± 35 | 680 ± 70** |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on NF-κB p65 Subunit Translocation in Macrophages

| Concentration (µM) | Nuclear/Cytoplasmic p65 Ratio |

| 0 (Vehicle Control, Unstimulated) | 0.2 ± 0.05 |

| 0 (Vehicle Control, LPS-stimulated) | 3.5 ± 0.4 |

| 1 (LPS-stimulated) | 3.2 ± 0.3 |

| 10 (LPS-stimulated) | 1.8 ± 0.2* |

| 100 (LPS-stimulated) | 0.9 ± 0.1** |

*p < 0.05, **p < 0.01 compared to LPS-stimulated vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of T-cell activation.[5][6]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA) as a mitogen.

-

This compound stock solution (in DMSO).

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT).[7]

-

96-well round-bottom culture plates.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate the cells. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

-

For non-radioactive methods, follow the manufacturer's instructions for the specific kit used.

-

Calculate the proliferation index as the ratio of counts per minute (CPM) or absorbance of stimulated cells to unstimulated cells.

Cytokine Production Assay

This protocol details the measurement of cytokine secretion from stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Materials:

-

PBMCs.

-

Complete RPMI-1640 medium.

-

PHA or anti-CD3/CD28 antibodies for stimulation.

-

This compound stock solution.

-

ELISA kits for IFN-γ, IL-2, and IL-10.

-

24-well culture plates.

Protocol:

-

Isolate and prepare PBMCs as described in the proliferation assay protocol.

-

Adjust the cell concentration to 2 x 10⁶ cells/mL in complete medium.

-

Plate 500 µL of the cell suspension into each well of a 24-well plate.

-

Add serial dilutions of this compound to the wells, including a vehicle control.

-

Stimulate the cells with PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

-

Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

-

Collect the supernatants and store them at -80°C until analysis.

-

Quantify the concentration of IFN-γ, IL-2, and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

NF-κB Activation Assay

This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation, using immunofluorescence microscopy.[9][10]

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Lipopolysaccharide (LPS) for stimulation.

-

This compound stock solution.

-

Primary antibody against NF-κB p65.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Glass coverslips in 24-well plates.

Protocol:

-

Seed RAW 264.7 cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 30 minutes. Include an unstimulated control.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-p65 antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the nuclear/cytoplasmic ratio.

Visualizations

Experimental Workflow for In Vitro Immunomodulatory Screening

Caption: Workflow for assessing the immunomodulatory effects of this compound.

Simplified NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by this compound.

T-Cell Activation Signaling Cascade

Caption: Key signaling pathways in T-cell activation.

References

- 1. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]